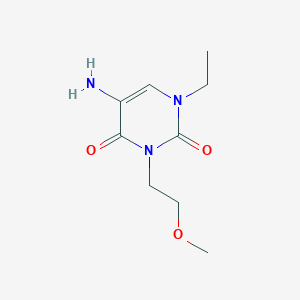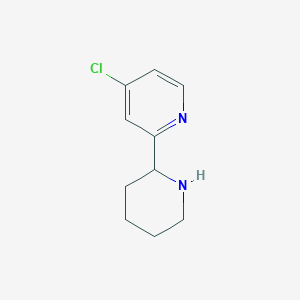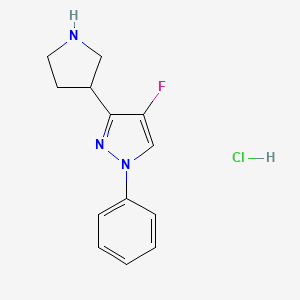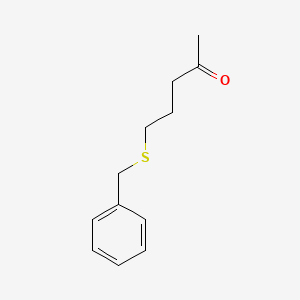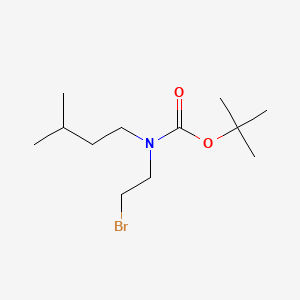
tert-butyl N-(2-bromoethyl)-N-(3-methylbutyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-butyl N-(2-bromoethyl)-N-(3-methylbutyl)carbamate: is an organic compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including agriculture, pharmaceuticals, and chemical synthesis. This compound features a tert-butyl group, a bromoethyl group, and a methylbutyl group attached to a carbamate moiety, making it a versatile intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(2-bromoethyl)-N-(3-methylbutyl)carbamate typically involves the reaction of tert-butyl carbamate with 2-bromoethanol and 3-methylbutylamine. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions may include:
- Solvent: Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
- Temperature: Room temperature to reflux
- Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
化学反应分析
Types of Reactions
tert-butyl N-(2-bromoethyl)-N-(3-methylbutyl)carbamate: can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbamate group to amines or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative.
科学研究应用
tert-butyl N-(2-bromoethyl)-N-(3-methylbutyl)carbamate:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: As a potential probe or reagent in biochemical assays.
Medicine: As a precursor for the development of pharmaceutical compounds.
Industry: In the production of agrochemicals, polymers, and specialty chemicals.
作用机制
The mechanism of action of tert-butyl N-(2-bromoethyl)-N-(3-methylbutyl)carbamate would depend on its specific application. In general, carbamates can act by inhibiting enzymes, interacting with nucleophiles, or undergoing metabolic transformations. The molecular targets and pathways involved would vary based on the biological or chemical context.
相似化合物的比较
tert-butyl N-(2-bromoethyl)-N-(3-methylbutyl)carbamate: can be compared with other carbamates such as:
- tert-butyl N-(2-chloroethyl)-N-(3-methylbutyl)carbamate
- tert-butyl N-(2-iodoethyl)-N-(3-methylbutyl)carbamate
- tert-butyl N-(2-bromoethyl)-N-(2-methylpropyl)carbamate
These compounds share similar structural features but differ in their halogen substituents or alkyl groups, which can influence their reactivity and applications. The uniqueness of This compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.
属性
分子式 |
C12H24BrNO2 |
|---|---|
分子量 |
294.23 g/mol |
IUPAC 名称 |
tert-butyl N-(2-bromoethyl)-N-(3-methylbutyl)carbamate |
InChI |
InChI=1S/C12H24BrNO2/c1-10(2)6-8-14(9-7-13)11(15)16-12(3,4)5/h10H,6-9H2,1-5H3 |
InChI 键 |
XIEWRVKMVMQHOI-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CCN(CCBr)C(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


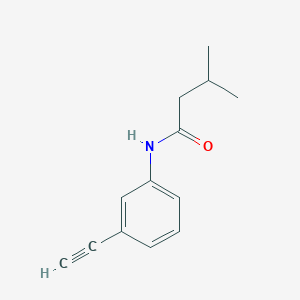
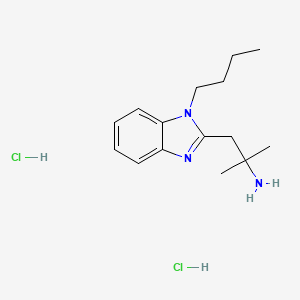
![(2R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B13485292.png)
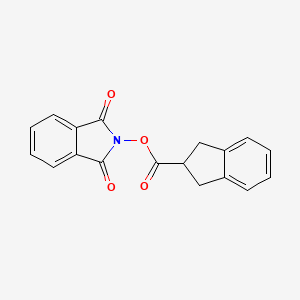
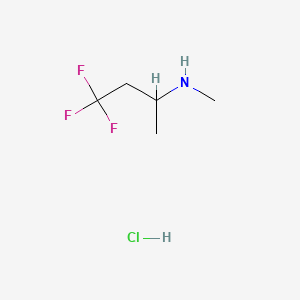
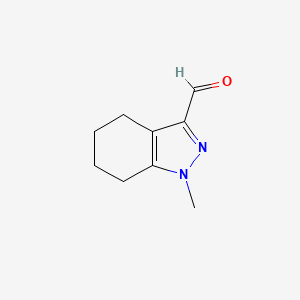
![rac-(1R,5R,6S)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid](/img/structure/B13485313.png)
amine hydrochloride](/img/structure/B13485333.png)
![3-[2-(methylsulfanyl)ethyl]cyclobutan-1-aminehydrochloride,Mixtureofdiastereomers](/img/structure/B13485340.png)
